N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H11N7O3 and its molecular weight is 289.255. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and metastasis.
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This leads to a reduction in tumor growth and metastasis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Properties
IUPAC Name |
6-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-8-2-1-6(14-16-8)10(20)13-5-7-15-17-9-11(21)12-3-4-18(7)9/h3-4H,1-2,5H2,(H,12,21)(H,13,20)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWROTRGTWJHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.